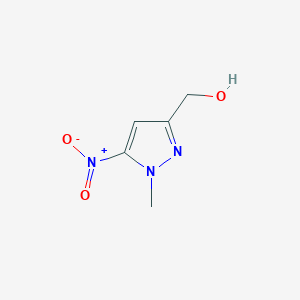
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Ion Detection
Research has shown that derivatives of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be effective in detecting metal ions. For instance, a study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which could specifically chelate Zn+2 ions in various solutions, highlighting their potential in metal ion recognition and detection applications (Hong et al., 2012).
Electroluminescent Layers
Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including a derivative similar to this compound, for potential applications in organic light-emitting devices. The photophysical properties of these compounds were studied, indicating their suitability for color electroluminescent structures (Dobrikov et al., 2011).
Fluorescence Properties
A 2013 study by Ma et al. investigated the single and two-photon absorption and fluorescence properties of aurone derivatives, including a compound structurally related to this compound. These compounds exhibited strong yellow-green fluorescence, suggesting their use in applications requiring fluorescence properties (Ma et al., 2013).
Cyanide Detection
The molecule (Z)-4-(4-(dimethylamino)benzylidene)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one, closely related to the compound , and its iridium(III) complex were synthesized for the highly selective and sensitive detection of cyanide anions. This research, conducted by Lou et al. (2010), demonstrates the potential for such compounds in environmental and biological sensing applications (Lou et al., 2010).
Propriétés
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19(2)10-13-14(20)4-3-12-16(21)15(22-17(12)13)9-11-5-7-18-8-6-11/h3-9,20H,10H2,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNGAROEGSEHG-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)

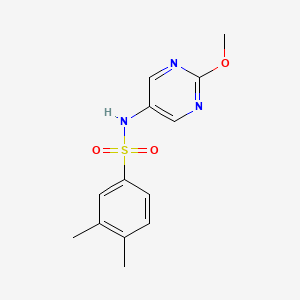
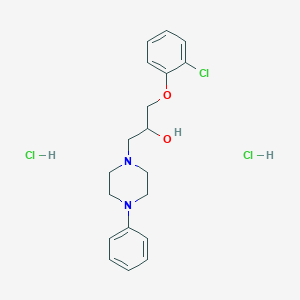
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
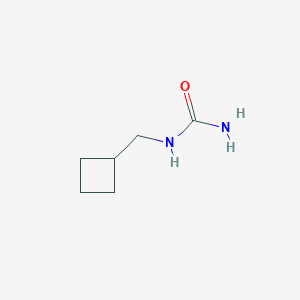
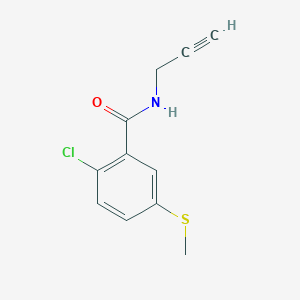


![Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2377111.png)

![Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate](/img/structure/B2377114.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2377115.png)
